Evofolin C

Description

Structure

3D Structure

Properties

IUPAC Name |

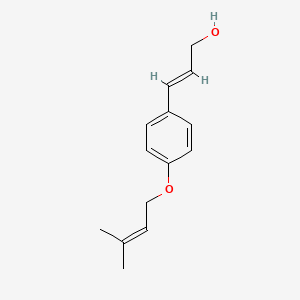

(E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-12(2)9-11-16-14-7-5-13(6-8-14)4-3-10-15/h3-9,15H,10-11H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCWIPIJKMWFFA-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC=C(C=C1)C=CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCOC1=CC=C(C=C1)/C=C/CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of (-)-Mevinolin (Lovastatin)

A Note on Nomenclature: Initial searches for "Evofolin C" did not yield any publicly available scientific data. It is presumed that this may be a novel, proprietary, or otherwise uncatalogued compound. This guide will therefore focus on the extensively researched and structurally complex hypocholesterolemic agent, (-)-Mevinolin , commonly known as Lovastatin . The methodologies and principles discussed herein are broadly applicable to the synthesis and purification of complex natural products.

Introduction

(-)-Mevinolin (Lovastatin) is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Originally isolated from Aspergillus terreus, Lovastatin is a fungal polyketide that has become a cornerstone in the management of hypercholesterolemia.[1] Its intricate molecular architecture, featuring a hexahydronaphthalene ring system, a β-hydroxy-δ-lactone moiety, and multiple stereocenters, has made it a challenging and attractive target for both biosynthetic and synthetic chemists.

This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying Lovastatin, catering to researchers, scientists, and professionals in drug development. We will delve into the biosynthetic pathway, total chemical synthesis routes, and detailed purification protocols, presenting quantitative data in a clear, tabular format and illustrating key workflows with diagrams.

Biosynthesis of Lovastatin

The natural production of Lovastatin in fungi like Aspergillus terreus and Monascus ruber occurs via a sophisticated polyketide synthase (PKS) pathway.[1][2] This biological route is highly efficient and stereospecific, making fermentation a commercially viable method for large-scale production.

The Biosynthetic Pathway

The biosynthesis of Lovastatin is orchestrated by a cluster of genes encoding a suite of enzymes. The core of this machinery is a pair of polyketide synthases: lovastatin nonaketide synthase (LNKS or LovB) and lovastatin diketide synthase (LDKS or LovF).[3][4]

The pathway can be summarized as follows:

-

Chain Assembly: LovB, in conjunction with a partner enoyl reductase (LovC), iteratively condenses nine acetyl-CoA units to form a nonaketide chain.[5] This process involves multiple cycles of condensation, reduction, and dehydration.

-

Cyclization: A key step in the formation of the decalin ring system is believed to involve an intramolecular Diels-Alder reaction catalyzed by LovB.[5]

-

Hydroxylation and Esterification: The polyketide intermediate, dihydromonacolin L, undergoes a series of post-PKS modifications, including hydroxylations to form monacolin J.[1]

-

Side Chain Attachment: Concurrently, LovF synthesizes a 2-methylbutyryl side chain, which is then transferred by a transesterase (LovD) to the C8 hydroxyl group of monacolin J to yield the final product, Lovastatin.[3]

Diagram of the Lovastatin Biosynthetic Pathway

Caption: Biosynthetic pathway of Lovastatin.

Total Chemical Synthesis of Lovastatin

The total synthesis of Lovastatin is a significant challenge in organic chemistry due to its stereochemical complexity. Several synthetic routes have been developed, with one of the most notable being the convergent synthesis by Hirama and co-workers.

Hirama's Convergent Synthesis Strategy

This approach involves the synthesis of two key fragments, which are then coupled to form the Lovastatin backbone. A crucial step in this synthesis is an intramolecular Diels-Alder reaction to construct the hexahydronaphthalene core.

Key fragments and reactions:

-

Synthesis of the Lactone Moiety: The synthesis often begins from a chiral starting material, such as (S)-malic acid, to establish the stereochemistry of the lactone ring.

-

Synthesis of the Dienophile: The other fragment, containing the diene, is prepared separately.

-

Diels-Alder Cycloaddition: The two fragments are coupled, and an intramolecular Diels-Alder reaction is employed to form the decalin ring system with high stereocontrol.[6]

-

Final Modifications: Subsequent steps involve functional group manipulations, including the introduction of the methylbutyrate side chain, to complete the synthesis.

Diagram of a Generalized Total Synthesis Workflow

Caption: Generalized workflow for the total synthesis of Lovastatin.

Experimental Protocols for Key Synthetic Steps

While detailed, step-by-step protocols for the entire total synthesis are extensive and proprietary in some cases, the following outlines the general procedures for key transformations based on published methodologies.

Protocol 3.2.1: Intramolecular Diels-Alder Reaction

-

The linear diene-dienophile precursor is dissolved in a high-boiling point solvent such as toluene or xylene.

-

The solution is heated to reflux (typically 110-140 °C) for an extended period (24-72 hours) to facilitate the cycloaddition.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 3.2.2: Acylation of the C8-Hydroxyl Group

-

The advanced intermediate containing the free C8-hydroxyl group is dissolved in an aprotic solvent like dichloromethane or tetrahydrofuran.

-

A base, such as pyridine or triethylamine, is added, followed by the dropwise addition of 2-methylbutyryl chloride or anhydride.

-

The reaction is stirred at room temperature until completion, as monitored by TLC.

-

The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The final product is purified by chromatography.

Purification of Lovastatin

The purification of Lovastatin, whether from a fermentation broth or a synthetic reaction mixture, is critical to obtaining a high-purity final product. The methods typically involve extraction followed by chromatography.

Extraction from Fermentation Broth

The first step in purifying Lovastatin from a fermentation culture is to extract the compound from the mycelia and the broth.

Protocol 4.1.1: Solvent Extraction

-

The fermentation broth is acidified to a pH of 3-4 to ensure Lovastatin is in its lactone form.

-

The broth is then extracted with a water-immiscible organic solvent, such as ethyl acetate or toluene.[7]

-

The organic phase is separated and washed with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by a water wash.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude Lovastatin extract.

Chromatographic Purification

Multiple chromatographic techniques are employed to purify the crude extract to pharmaceutical grade.

Protocol 4.2.1: Silica Gel Column Chromatography

-

A silica gel column is packed using a slurry of silica in a non-polar solvent (e.g., hexanes).

-

The crude Lovastatin extract, dissolved in a minimal amount of a suitable solvent, is loaded onto the column.

-

The column is eluted with a gradient of increasing polarity, typically a mixture of hexanes and ethyl acetate.

-

Fractions are collected and analyzed by TLC or HPLC.

-

Fractions containing pure Lovastatin are combined and the solvent is evaporated.

Protocol 4.2.2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

For final polishing, preparative reverse-phase HPLC is often used.

-

The partially purified Lovastatin is dissolved in the mobile phase.

-

A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid) to improve peak shape.

-

The sample is injected onto the column, and the elution of Lovastatin is monitored by a UV detector at approximately 238 nm.

-

The peak corresponding to Lovastatin is collected, and the solvent is removed to yield the highly purified product.

Diagram of a General Purification Workflow

References

- 1. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20080182303A1 - Methods for Making Simvastatin and Intermediates - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of lovastatin and related metabolites formed by fungal iterative PKS enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. US7052886B2 - Process for the isolation of lovastatin - Google Patents [patents.google.com]

An In-depth Technical Guide on the Biological Activity and Targets of Evofolin C and Related Compounds

Disclaimer: As of late 2025, publicly available scientific literature on the specific biological activity and molecular targets of Evofolin C is exceptionally limited. This compound is noted as a phenylpropanoid derivable from Cinnamomum cassia, with vendor information suggesting potential roles in immunology and inflammation as an "antifection" agent. However, detailed mechanistic studies, quantitative biological data, and specific molecular targets have not been characterized in peer-reviewed publications.

In light of this data gap, this guide provides a comprehensive overview of a similarly named natural product, Oblongifolin C , for which substantial research is available. Additionally, this guide will briefly cover the well-documented anti-inflammatory activities of flavonoids, a broad class of plant-derived compounds, to provide relevant context for researchers interested in the potential activities of novel natural products.

Section 1: Oblongifolin C - A Case Study in Natural Product Drug Discovery

Oblongifolin C (OC) is a polycyclic polyprenylated acylphloroglucinol (PPAP) isolated from Garcinia yunnanensis. It has demonstrated significant anticancer properties, including the induction of apoptosis, inhibition of autophagic flux, and attenuation of metastasis in various cancer cell lines.

Biological Activity and Molecular Targets of Oblongifolin C

Recent studies have identified two primary molecular targets of Oblongifolin C: Heat Shock 70kDa Protein 8 (HSPA8) and Cathepsin B (Cath B).[1][2][3] OC has been shown to interact with these proteins directly, leading to the inhibition of HSPA8 nuclear translocation and the modulation of Cathepsin B activity.[1][2] This interaction with HSPA8 is particularly noteworthy as it enhances the interaction between HSPA8, HSP90, and the tumor suppressor p53, leading to an upregulation of p53 and increased apoptosis, especially in combination with cisplatin.[1][2]

Quantitative Data for Oblongifolin C Interactions

The binding affinities of Oblongifolin C for its molecular targets have been quantified using biophysical techniques. The dissociation constants (Kd) are summarized in the table below.

| Target Protein | Experimental Method | Binding Affinity (Kd) | Reference |

| HSPA8 | Isothermal Titration Calorimetry (ITC) | 6.2 µM | [4] |

| HSPA8 | Surface Plasmon Resonance (SPR) | 11.8 µM | [4] |

| Cathepsin B | Isothermal Titration Calorimetry (ITC) | 25.6 µM | [1][4] |

| Cathepsin B | Surface Plasmon Resonance (SPR) | 39.3 µM | [1][4] |

Experimental Protocols for Oblongifolin C Target Identification and Validation

The identification and validation of HSPA8 and Cathepsin B as targets of Oblongifolin C involved a series of robust experimental procedures.

1. Protein Fishing Assay (Non-labeled):

-

Objective: To identify potential protein binding partners of Oblongifolin C from cell lysates.

-

Methodology: Unlabeled Oblongifolin C was used to coat the surface of reaction tubes. HeLa cell lysates were then incubated in these tubes. Proteins that bound to the immobilized OC were isolated, digested with trypsin, and subsequently identified using mass spectrometry.[1][3]

2. Surface Plasmon Resonance (SPR):

-

Objective: To quantify the binding affinity between Oblongifolin C and its purified target proteins.

-

Methodology: Purified HSPA8 or Cathepsin B was immobilized on a CM5 sensor chip. Various concentrations of Oblongifolin C were then passed over the chip surface. The association and dissociation rates were measured to calculate the dissociation constant (Kd).[3][4]

3. Isothermal Titration Calorimetry (ITC):

-

Objective: To confirm the binding interaction and determine the thermodynamic parameters of binding in solution.

-

Methodology: A solution of purified HSPA8 or Cathepsin B was placed in the sample cell of the calorimeter. Oblongifolin C was titrated into the sample cell in a series of small injections. The heat change associated with each injection was measured to determine the binding affinity (Kd), stoichiometry, and enthalpy of the interaction.[1][3][4]

4. Cellular Thermal Shift Assay (CETSA):

-

Objective: To verify the engagement of Oblongifolin C with its target proteins within a cellular context.

-

Methodology: Cells were treated with either Oblongifolin C or a vehicle control. The cells were then heated to various temperatures, and the soluble fraction of the target protein (HSPA8) was quantified by western blotting. Ligand binding stabilizes the protein, resulting in a higher melting temperature.[3]

5. Immunofluorescence and Translocation Analysis:

-

Objective: To visualize the effect of Oblongifolin C on the subcellular localization of HSPA8.

-

Methodology: A549 cells were treated with a biotinylated version of Oblongifolin C (OC_biotin). The localization of both OC_biotin and HSPA8 was visualized using immunofluorescence microscopy to determine if OC inhibits the translocation of HSPA8 under cellular stress conditions.[1][2]

Signaling Pathway of Oblongifolin C in Cancer Cells

The interaction of Oblongifolin C with HSPA8 initiates a signaling cascade that promotes apoptosis in cancer cells. The diagram below illustrates this proposed mechanism.

Caption: Proposed mechanism of Oblongifolin C-induced apoptosis.

Section 2: Anti-Inflammatory Activity of Flavonoids - A General Overview

While specific data for this compound is unavailable, it is likely a member of the flavonoid family, a class of compounds well-known for their anti-inflammatory properties. Luteolin is a thoroughly studied flavonoid that serves as an excellent example of the common anti-inflammatory mechanisms of this compound class.

Key Anti-Inflammatory Mechanisms of Luteolin

Luteolin exerts its anti-inflammatory effects by modulating multiple signaling pathways and inhibiting the production of pro-inflammatory mediators.[5][6][7]

-

Inhibition of NF-κB Pathway: Luteolin can prevent the degradation of IκB-α, which in turn blocks the nuclear translocation of the NF-κB p65 subunit. This leads to a downregulation of NF-κB-mediated gene expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[5][7]

-

Modulation of MAPK and AP-1 Pathways: Luteolin has been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), which are upstream regulators of the transcription factor AP-1. By suppressing this pathway, luteolin reduces the expression of various inflammatory genes.[5][8]

-

Regulation of JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is another critical inflammatory signaling cascade that can be inhibited by luteolin. This inhibition further contributes to the reduction of inflammatory cytokine production.[7][8]

Signaling Pathways in Luteolin-Mediated Anti-Inflammation

The following diagram illustrates the key signaling pathways targeted by luteolin to exert its anti-inflammatory effects.

Caption: Luteolin's inhibition of key pro-inflammatory signaling pathways.

Conclusion

While the biological activities and molecular targets of this compound remain to be elucidated, the detailed investigation of related natural products like Oblongifolin C provides a valuable framework for future research. The established anticancer mechanisms of Oblongifolin C, centered on HSPA8 and Cathepsin B, and the well-documented anti-inflammatory pathways modulated by flavonoids like luteolin, offer promising starting points for the investigation of novel phenylpropanoids. Further research is essential to characterize the specific molecular interactions and therapeutic potential of this compound.

References

- 1. The Natural Compound Oblongifolin C Exhibits Anticancer Activity by Inhibiting HSPA8 and Cathepsin B In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Natural Compound Oblongifolin C Exhibits Anticancer Activity by Inhibiting HSPA8 and Cathepsin B In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer Properties and Mechanism of Action of Oblongifolin C, Guttiferone K and Related Polyprenylated Acylphloroglucinols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Luteolin: A promising natural agent in management of pain in chronic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunopharmacological Activities of Luteolin in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Evofolin C: A Comprehensive Technical Guide on its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evofolin C, a phenylpropanoid compound, has garnered scientific interest due to its notable biological activities, particularly its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, isolation, and current understanding of this compound's mechanism of action. While the initial discovery and isolation have been documented, this paper also highlights the existing gaps in the scientific literature, particularly concerning detailed experimental protocols, quantitative yield data, and precise molecular targets. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery, providing a structured summary of the available data and outlining future research directions.

Introduction

Natural products remain a vital source of novel therapeutic agents. Phenylpropanoids, a diverse class of plant secondary metabolites, are of particular interest due to their wide range of pharmacological effects. This compound is a phenylpropanoid that has been identified in several plant species and has demonstrated significant bioactivity. This guide will delve into the technical aspects of its discovery and isolation, present the available quantitative data, and explore its biological effects, with a focus on its inhibitory action on N-formylmethionyl-leucyl-phenylalanine (fMLP)-induced superoxide production in neutrophils.

Discovery and Natural Occurrence

This compound has been identified as a constituent of several plant species, indicating its distribution across different genera. The primary documented sources of this compound include:

-

Cinnamomum cassia (Cassia cinnamon)

-

Zanthoxylum integrifoliolum

-

Coleonema pulchellum (Confetti Bush)

The discovery of this compound in these botanicals suggests its potential role in the plant's defense mechanisms and has spurred further investigation into its pharmacological properties.

Isolation and Purification

While specific, detailed protocols for the isolation of this compound are not extensively published, the general methodology employed in the separation of phenylpropanoids from plant matrices can be inferred. The process typically involves solvent extraction followed by chromatographic separation.

General Experimental Workflow for Isolation

The following workflow represents a generalized procedure for the isolation of this compound from plant material. It is important to note that optimization of solvents and chromatographic conditions is necessary for each specific plant source.

Caption: Generalized workflow for the isolation of this compound.

Key Methodological Considerations

-

Extraction Solvent: The choice of solvent is critical for the efficient extraction of this compound. Phenylpropanoids exhibit a range of polarities, and a solvent system (e.g., methanol/water or ethanol/water) is often employed to maximize yield.

-

Chromatographic Matrix: Silica gel is a commonly used stationary phase for the initial separation of compounds in the crude extract. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.

-

Fraction Monitoring: Thin Layer Chromatography (TLC) is an essential tool for monitoring the separation process. Fractions containing compounds with similar retention factors (Rf values) to a reference standard of this compound are pooled for further purification.

-

High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, preparative or semi-preparative HPLC is often the final step. The choice of column (e.g., C18) and mobile phase is crucial for achieving baseline separation.

Note: The absence of detailed, published protocols for this compound isolation presents a significant challenge for researchers. Future work should focus on documenting optimized and reproducible isolation procedures.

Quantitative Data

Table 1: Summary of Available Quantitative Data for this compound

| Parameter | Value | Source Plant(s) | Method of Determination |

| Yield | Not Reported | C. cassia, Z. integrifoliolum, C. pulchellum | Not Applicable |

| IC₅₀ (fMLP-induced superoxide inhibition) | Potent inhibitor (exact value not specified) | Not Applicable | Superoxide dismutase-inhibitable cytochrome c reduction assay |

The lack of quantitative data on yield is a major gap in the current knowledge base. Establishing the concentration of this compound in different plant parts and under various growing conditions is crucial for sustainable sourcing and potential commercialization.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, most notably as an inhibitor of the inflammatory response in neutrophils.

Inhibition of fMLP-Induced Superoxide Production

Neutrophils, a type of white blood cell, play a critical role in the innate immune response. Upon stimulation by chemoattractants such as N-formylmethionyl-leucyl-phenylalanine (fMLP), neutrophils produce superoxide radicals (O₂⁻) via the NADPH oxidase enzyme complex. While essential for host defense, excessive superoxide production can lead to tissue damage and inflammation.

This compound has been shown to be a potent inhibitor of fMLP-induced superoxide production in neutrophils. This anti-inflammatory activity is of significant therapeutic interest.

The fMLP Signaling Pathway

The fMLP signaling cascade is a well-characterized pathway that leads to neutrophil activation. Understanding this pathway is essential for elucidating the potential molecular targets of this compound.

Caption: The fMLP-induced superoxide production signaling pathway.

Potential Molecular Targets of this compound

The precise molecular target of this compound within the fMLP signaling pathway has not yet been definitively identified. Based on the known mechanisms of other anti-inflammatory natural products, several potential targets can be hypothesized:

-

G-protein Coupled Receptor (GPCR): this compound may act as an antagonist, preventing the binding of fMLP to its receptor.

-

Phospholipase C (PLC): Inhibition of PLC would block the production of the second messengers IP₃ and DAG, thereby halting the downstream signaling cascade.

-

Protein Kinase C (PKC): this compound could directly inhibit the activity of PKC, a key enzyme in the activation of NADPH oxidase.

-

NADPH Oxidase Subunits: The compound might interfere with the assembly or catalytic activity of the NADPH oxidase enzyme complex itself.

Further research, including binding assays and enzymatic studies, is required to pinpoint the specific molecular target(s) of this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-inflammatory properties. However, this technical guide has identified several critical gaps in the existing scientific literature. To advance the development of this compound as a potential therapeutic agent, future research should focus on:

-

Development of Standardized Isolation Protocols: Detailed and reproducible methods for the isolation and purification of this compound are urgently needed.

-

Quantitative Analysis: The yield of this compound from various natural sources should be quantified to assess its potential for sustainable production.

-

Comprehensive Biological Evaluation: Dose-response studies are necessary to determine the precise IC₅₀ of this compound for the inhibition of fMLP-induced superoxide production and other biological activities.

-

Mechanism of Action Studies: Elucidating the specific molecular target(s) of this compound within the fMLP signaling pathway is crucial for understanding its mode of action and for guiding lead optimization efforts.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development as a novel anti-inflammatory drug.

A Conjugate of Taxifolin with Glyoxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of a novel conjugate formed from the reaction of taxifolin, a naturally occurring flavonoid, with glyoxylic acid. This document outlines the synthesis, characterization, and comparative bioactivity of this conjugate, offering valuable insights for its potential application in drug development and food science.

Introduction

Taxifolin, also known as dihydroquercetin, is a bioactive flavonoid found in various plants, including onions and the bark of the French maritime pine.[1][2][3] It exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][4][5] The condensation of flavonoids with carbonyl compounds, such as glyoxylic acid, can occur during the storage and processing of flavonoid-rich foods and beverages.[6][7][8] Understanding the properties of these resulting adducts is crucial for both food chemistry and the development of new therapeutic agents. This guide focuses on the product of the condensation reaction between taxifolin and glyoxylic acid, a dimer designated as Df-Tf.[6][9][10]

Synthesis and Characterization

The condensation of taxifolin with glyoxylic acid results in the formation of a dimer where two taxifolin units are linked by a carboxymethine bridge at the C-6 and C-8 positions of the A ring.[9]

Synthesis Workflow

The synthesis of the taxifolin-glyoxylic acid conjugate (Df-Tf) follows a straightforward protocol involving the acid-catalyzed condensation of the two precursors.

Caption: Workflow for the synthesis of the taxifolin-glyoxylic acid conjugate.

Characterization

The resulting product of the condensation is a light yellow powder.[9] Spectroscopic analysis is essential for its characterization.

Table 1: Spectroscopic Data for the Taxifolin-Glyoxylic Acid Conjugate

| Spectroscopic Method | Observed Characteristics | Reference |

| UV Spectroscopy (in PBS) | Absorption band maxima at 224, 290, and 332 nm. | [9] |

| NMR Spectroscopy | Confirms the formation of a dimer with two taxifolin units linked by a carboxymethine bridge at the C-6 and C-8 positions of the A ring. | [9] |

Experimental Protocols

Synthesis of Taxifolin-Glyoxylic Acid Conjugate (Df-Tf)

This protocol is adapted from the methodology described by Shubina et al. (2017).[9]

Materials:

-

Taxifolin (608 mg)

-

Glyoxylic acid monohydrate (148 mg)

-

Tetrahydrofuran (5 ml)

-

Concentrated hydrochloric acid (20 µl)

Procedure:

-

Dissolve taxifolin in tetrahydrofuran.

-

Add glyoxylic acid and concentrated hydrochloric acid to the solution.

-

The condensation reaction proceeds, leading to the formation of the Df-Tf dimer.

-

The resulting product is obtained as a light yellow powder.

Biological Activities and Comparative Data

The conjugation of taxifolin with glyoxylic acid modifies its biological properties, particularly its antioxidant and metal-chelating activities.

Reactive Oxygen Species (ROS) Scavenging Activity

The Df-Tf conjugate exhibits a higher ROS scavenging activity compared to the parent taxifolin molecule.[9] This was evaluated using a luminol-H₂O₂–horseradish peroxidase system.[9]

Table 2: Comparative ROS Scavenging Activity

| Compound | IC₅₀ (µM) | Reference |

| Taxifolin | 0.58 ± 0.04 | [9] |

| Df-Tf | 0.42 ± 0.03 | [9] |

| Ascorbic Acid (Standard) | 4.60 ± 0.05 | [9] |

The lower IC₅₀ value for Df-Tf indicates a more potent ROS scavenging capability.

Iron-Chelating and Iron-Reducing Activities

The Df-Tf dimer demonstrates enhanced iron-binding capacity but a lower iron-reducing ability compared to taxifolin.[9][10]

Table 3: Comparative Iron Interaction Properties

| Property | Taxifolin | Df-Tf | Key Finding | Reference |

| Iron-Chelating Activity | Forms complexes with Fe(II) ions. | Exhibits higher metal-binding activity. The iron-binding capacity is proportional to the number of polyphenol units. | The dimer has a stronger ability to bind iron ions. | [9][10] |

| Iron-Reducing Ability | Possesses iron-reducing capabilities. | Lower iron-reducing ability than taxifolin. | The dimerization reduces the capacity to reduce Fe(III) to Fe(II). | [9][10] |

Effect on Neutrophil Function

The taxifolin-glyoxylic acid conjugate has been shown to influence the functional activity of neutrophils. Specifically, the conjugate strongly inhibited the phagocytic activity of neutrophils while significantly enhancing their adhesion.[11] In contrast, naringenin, another flavonoid, decreased phagocytic activity to a lesser extent and inhibited neutrophil adhesion.[11] These findings suggest that the conjugate may play a role in modulating inflammatory responses.[11]

Proposed Reaction Mechanism

The condensation of taxifolin with glyoxylic acid is proposed to proceed via an electrophilic substitution mechanism.

Caption: Proposed mechanism for the condensation of taxifolin and glyoxylic acid.

In the initial step, the aldehyde group of glyoxylic acid acts as an electrophile, attacking the electron-rich aromatic A ring of a taxifolin molecule to form an intermediate adduct.[9] This adduct is then attacked by a second taxifolin molecule, resulting in the formation of the dimer linked by a carboxymethine bridge.[9]

Conclusion

The conjugate of taxifolin with glyoxylic acid, Df-Tf, demonstrates enhanced antioxidant and iron-chelating properties compared to its parent flavonoid. These findings are significant for understanding the chemical transformations of flavonoids in food products and for the rational design of new polyphenolic compounds with tailored biological activities. The modified properties of the Df-Tf dimer, particularly its increased ROS scavenging and iron-binding capabilities, suggest its potential as a novel therapeutic agent. Further research into the in vivo efficacy and safety profile of this conjugate is warranted to explore its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological basis and new insights of taxifolin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and application of Taxifolin_Chemicalbook [chemicalbook.com]

- 4. An insight into novel therapeutic potentials of taxifolin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | An insight into novel therapeutic potentials of taxifolin [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Comparison of Antioxidant Properties of a Conjugate of Taxifolin with Glyoxylic Acid and Selected Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant and iron-chelating properties of taxifolin and its condensation product with glyoxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of Antioxidant Properties of a Conjugate of Taxifolin with Glyoxylic Acid and Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of taxifolin, a conjugate of taxifolin with glyoxylic acid, and naringenin on the functional activity of neutrophils - Shubina - Biofizika [j-morphology.com]

Unveiling the Stability and Degradation Profile of Evofolin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific stability and degradation profile of Evofolin C is limited. This document provides a comprehensive framework and technical guidance on the methodologies to be employed for determining the stability and degradation profile of a phenylpropanoid compound such as this compound. The experimental details and data presented are illustrative and intended to serve as a template for study design and execution.

Introduction

This compound, a phenylpropanoid, is a compound of interest for its potential biological activities. Understanding its stability and degradation profile is paramount for its development as a potential therapeutic agent. This technical guide outlines the essential principles and methodologies for conducting forced degradation studies to elucidate the intrinsic stability of this compound, identify potential degradation products, and establish its degradation pathways. Such studies are critical for the development of stable formulations, the establishment of appropriate storage conditions, and the validation of stability-indicating analytical methods.

Core Concepts in Stability and Degradation Profiling

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing. The goal is to generate degradation products and gain insight into the molecule's inherent stability. Key stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.

Objectives of Forced Degradation Studies:

-

To identify the likely degradation products.

-

To establish the degradation pathways.

-

To determine the intrinsic stability of the molecule.

-

To develop and validate stability-indicating analytical methods.

-

To inform formulation and packaging development.

Experimental Protocols for Forced Degradation Studies of this compound

The following protocols are designed to assess the stability of this compound under various stress conditions. A concentration of 1 mg/mL of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) is recommended as a starting point.

Hydrolytic Degradation

-

Acidic Conditions:

-

Prepare a solution of this compound (1 mg/mL) in 0.1 M hydrochloric acid (HCl).

-

Incubate the solution at 60°C for 24, 48, and 72 hours.

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with mobile phase to a suitable concentration for analysis.

-

Analyze the samples by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

-

-

Alkaline Conditions:

-

Prepare a solution of this compound (1 mg/mL) in 0.1 M NaOH.

-

Incubate the solution at 60°C for 2, 4, and 8 hours (alkaline degradation is often faster).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.

-

Analyze the samples by HPLC.

-

-

Neutral Conditions:

-

Prepare a solution of this compound (1 mg/mL) in purified water.

-

Incubate the solution at 60°C for 24, 48, and 72 hours.

-

At each time point, withdraw an aliquot, dilute with mobile phase, and analyze by HPLC.

-

Oxidative Degradation

-

Prepare a solution of this compound (1 mg/mL) in a suitable solvent.

-

Add hydrogen peroxide (H₂O₂) to a final concentration of 3% (v/v).

-

Store the solution at room temperature, protected from light, for 24, 48, and 72 hours.

-

At each time point, withdraw an aliquot, dilute with mobile phase, and analyze immediately by HPLC.

Photolytic Degradation

-

Expose a solution of this compound (1 mg/mL) and a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples at appropriate time intervals by HPLC.

Thermal Degradation

-

Place a solid sample of this compound in a thermostatically controlled oven at 80°C.

-

Monitor for degradation at 24, 48, and 72 hours.

-

For each time point, dissolve a portion of the solid in a suitable solvent, dilute, and analyze by HPLC.

Data Presentation

Quantitative data from the forced degradation studies should be summarized in clear and concise tables to allow for easy comparison of the stability of this compound under different conditions.

Table 1: Summary of Forced Degradation Studies on this compound

| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Peak Area %) |

| 0.1 M HCl, 60°C | 24 | 85.2 | 2 | DP1 (8.1%) |

| 48 | 71.5 | 3 | DP1 (15.3%) | |

| 72 | 58.9 | 3 | DP1 (22.6%) | |

| 0.1 M NaOH, 60°C | 2 | 65.4 | 1 | DP2 (30.1%) |

| 4 | 42.1 | 2 | DP2 (45.8%) | |

| 8 | 15.7 | 2 | DP2 (68.2%) | |

| 3% H₂O₂, RT | 24 | 92.1 | 1 | DP3 (5.4%) |

| 48 | 85.6 | 1 | DP3 (11.2%) | |

| 72 | 78.3 | 2 | DP3 (15.9%) | |

| Photolytic (Solution) | 24 | 95.8 | 1 | DP4 (2.1%) |

| Thermal (Solid, 80°C) | 72 | 98.2 | 0 | - |

DP = Degradation Product; RT = Room Temperature

Table 2: Chromatographic Data for Major Degradation Products

| Degradation Product | Retention Time (min) | Relative Retention Time (RRT) |

| This compound | 12.5 | 1.00 |

| DP1 | 8.2 | 0.66 |

| DP2 | 10.1 | 0.81 |

| DP3 | 14.8 | 1.18 |

| DP4 | 11.3 | 0.90 |

Visualization of Workflows and Pathways

Visual diagrams are crucial for understanding the experimental workflow and the proposed degradation pathways.

Caption: Experimental workflow for forced degradation studies of this compound.

Caption: Hypothetical degradation pathway of this compound under stress conditions.

Conclusion

This technical guide provides a robust framework for the systematic investigation of the stability and degradation profile of this compound. By following the outlined experimental protocols, researchers and drug development professionals can generate the necessary data to understand the intrinsic stability of the molecule, identify its degradation products, and elucidate its degradation pathways. This knowledge is fundamental for the successful development of a safe, effective, and stable pharmaceutical product. Further characterization of the degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy will be essential for complete structural elucidation.

Spectroscopic Analysis of Evofolin C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evofolin C, a phenylpropenoid derivative, has garnered interest for its notable biological activities, including potent anti-inflammatory effects. The structural elucidation and confirmation of this compound rely heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document provides a comprehensive technical guide to the spectroscopic analysis of this compound, detailing the expected data and the methodologies for their acquisition.

While the primary literature, specifically the foundational paper by Wu et al. in the Journal of the Chinese Chemical Society (1995, 42, 107-109), establishes the structure of this compound, the detailed spectroscopic data is not readily accessible in publicly available databases. This guide, therefore, presents a template of the expected spectroscopic data based on the known structure of this compound and outlines the standard experimental protocols for such analyses.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Position | Chemical Shift (δ, ppm) |

| Data not publicly available | Data not publicly available |

| ... | ... |

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Assignment |

| Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

| ... | ... | ... | ... |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic analyses. The following are standard protocols for obtaining NMR and Mass Spectrometry data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A precisely weighed sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD; 0.5-0.7 mL) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired resolution of proton signals.

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

The spectrometer is tuned and shimmed for the specific sample.

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom.

-

A larger spectral width (e.g., 0-220 ppm) is required compared to ¹H NMR.

-

A greater number of scans is typically necessary due to the lower natural abundance of the ¹³C isotope.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source is used.

-

Ionization: Electrospray ionization (ESI) is a common technique for molecules like this compound, as it is a soft ionization method that typically keeps the molecule intact, allowing for the determination of the molecular weight. Both positive and negative ion modes are often tested to determine which provides a better signal.

-

Mass Analysis:

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion and its fragments.

-

-

Tandem Mass Spectrometry (MS/MS): To gain further structural information, the molecular ion can be selected and fragmented within the mass spectrometer. The resulting fragmentation pattern provides valuable insights into the connectivity of the molecule.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis and structure elucidation of this compound.

Caption: Integration of NMR data for the structural assignment of this compound.

Methodological & Application

Application Notes and Protocols for the Evaluation of Evofolin C in Cell Culture

Disclaimer: The following application notes and protocols are provided as a guideline for the experimental evaluation of a novel compound, such as Evofolin C, in a cell culture setting. At the time of writing, publicly available research on the specific effects of this compound on mammalian cancer cells is limited. The presented protocols are therefore based on standard methodologies for assessing the anti-cancer potential of a new chemical entity.

Introduction

This compound is a phenylpropanoid compound that has been isolated from plants of the Zanthoxylum genus. Limited studies have shown that this compound exhibits potent inhibition of N-formylmethionyl-leucyl-phenylalanine (fMLP)-induced superoxide production, with an IC50 value of less than 12 µM, suggesting potential anti-inflammatory and antioxidant properties.[1][2] Given that chronic inflammation and oxidative stress are often implicated in the development and progression of cancer, these initial findings warrant further investigation into the potential anti-cancer effects of this compound.

These application notes provide a framework for researchers to begin characterizing the in vitro effects of this compound on cancer cell lines. The protocols outlined below describe methods for assessing cell viability, induction of apoptosis, and the potential modulation of cancer-related signaling pathways.

Data Presentation

Table 1: Example Data for Cell Viability (MTT Assay)

This table illustrates how to present data from a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound on various cancer cell lines after 48 hours of treatment.

| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| MCF-7 | 0 (Control) | 100 ± 4.2 | \multirow{6}{}{35.8} |

| 10 | 85.3 ± 3.1 | ||

| 25 | 62.1 ± 2.5 | ||

| 50 | 41.7 ± 3.8 | ||

| 75 | 25.4 ± 2.1 | ||

| 100 | 15.9 ± 1.8 | ||

| A549 | 0 (Control) | 100 ± 5.1 | \multirow{6}{}{52.4} |

| 10 | 91.2 ± 4.5 | ||

| 25 | 75.8 ± 3.9 | ||

| 50 | 55.3 ± 4.2 | ||

| 75 | 38.6 ± 3.3 | ||

| 100 | 28.1 ± 2.7 | ||

| HCT116 | 0 (Control) | 100 ± 3.8 | \multirow{6}{*}{28.1} |

| 10 | 79.5 ± 2.9 | ||

| 25 | 54.2 ± 3.4 | ||

| 50 | 32.9 ± 2.6 | ||

| 75 | 18.7 ± 1.9 | ||

| 100 | 9.3 ± 1.2 |

Table 2: Example Data for Apoptosis Analysis (Annexin V-FITC/PI Staining)

This table shows a sample data presentation for an apoptosis assay, quantifying the percentage of apoptotic cells in the HCT116 cell line following treatment with this compound for 48 hours.

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) | % Total Apoptotic Cells (Mean ± SD) |

| Control (DMSO) | 3.2 ± 0.8 | 1.5 ± 0.4 | 4.7 ± 1.1 |

| This compound (25 µM) | 15.8 ± 2.1 | 5.4 ± 1.2 | 21.2 ± 3.0 |

| This compound (50 µM) | 32.4 ± 3.5 | 12.7 ± 2.3 | 45.1 ± 5.2 |

Experimental Protocols

General Cell Culture Protocol

This protocol provides a basic guideline for the maintenance of adherent cancer cell lines. Specific media and supplements may vary depending on the cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

-

Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks (T-25 or T-75)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Maintain cells in a T-75 flask in a 37°C, 5% CO2 incubator.

-

When cells reach 80-90% confluency, aspirate the old medium.

-

Wash the cells once with 5 mL of sterile PBS.

-

Add 2 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding 8 mL of complete growth medium.

-

Centrifuge the cell suspension at 1,000 rpm for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Seed the cells into new flasks or plates for experiments at the desired density.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells seeded in a 96-well plate

-

This compound stock solution (dissolved in DMSO)

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Cells seeded in a 6-well plate

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.

-

Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate, which can provide insights into the signaling pathways affected by this compound.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against NF-κB, p-NF-κB, Bcl-2, Bax, Caspase-3, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Caption: Experimental workflow for evaluating the anti-cancer effects of this compound.

Caption: Hypothetical signaling pathway for this compound's anti-cancer activity.

References

Application Notes and Protocols for the Use of Evofolin C in a Mouse Model

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, "Evofolin C" is not a publicly documented compound. The following application notes and protocols are presented as a representative template based on the characteristics of similar flavonoid compounds and general practices in preclinical mouse model research. These guidelines should be adapted based on the specific physicochemical properties and biological activity of this compound.

Introduction to this compound

This compound is a novel flavonoid compound under investigation for its potential therapeutic properties. Flavonoids are a class of natural products known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. It is hypothesized that this compound may exert its effects through the modulation of key cellular signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. Preclinical evaluation in mouse models is a critical step in characterizing the efficacy and safety profile of this compound.

Potential Mechanism of Action

Based on related flavonoid compounds, this compound is postulated to target one or more cellular signaling pathways implicated in cancer progression. A potential mechanism of action is the inhibition of the PI3K/AKT signaling pathway, which is a crucial regulator of cell survival and proliferation.[1][2][3] By inhibiting this pathway, this compound may induce apoptosis in cancer cells.

Caption: Postulated PI3K/AKT signaling pathway inhibition by this compound.

Applications in Mouse Models

The use of this compound in mouse models can be applied to various research areas, including:

-

Oncology: To evaluate the anti-tumor efficacy of this compound in xenograft or syngeneic mouse models of various cancers.[4]

-

Dermatology: To investigate the effects of this compound on skin conditions, such as aging or hyperpigmentation, based on the known effects of other flavonoids.[5]

-

Metabolic Diseases: To assess the potential of this compound in modulating metabolic parameters in mouse models of diabetes or obesity.[6]

Experimental Protocols

The following protocols provide a detailed methodology for a typical in vivo study to assess the anti-tumor efficacy of this compound in a xenograft mouse model.

Animal Model

-

Species: Mus musculus

-

Strain: Athymic Nude (nu/nu) or SCID mice are recommended for human cancer cell line xenografts. For syngeneic models, the strain should match the origin of the cancer cell line (e.g., C57BL/6 for Lewis Lung Carcinoma).[4]

-

Age: 6-8 weeks

-

Sex: Female or male, depending on the cancer type being studied.

-

Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Preparation and Administration of this compound

-

Formulation: The formulation of this compound will depend on its solubility. A common vehicle for flavonoids is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The final concentration should be prepared fresh before each administration.

-

Route of Administration: The choice of administration route depends on the study's objective and the compound's properties. Common routes include:

-

Dosage and Schedule: A dose-escalation study is recommended to determine the maximum tolerated dose (MTD). A typical starting dose for a novel flavonoid could range from 10 to 100 mg/kg, administered daily or every other day for a period of 2-4 weeks.

Experimental Workflow

Caption: General experimental workflow for an in vivo efficacy study.

Efficacy Assessment

-

Tumor Growth: Tumor volume should be measured 2-3 times per week using calipers. The formula for tumor volume is: (Length x Width²) / 2.

-

Body Weight: Animal body weight should be monitored as an indicator of toxicity.

-

Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if signs of excessive toxicity are observed.

-

Ex Vivo Analysis: At the end of the study, tumors and major organs should be collected for:

-

Histopathology: To assess tumor morphology and potential organ toxicity.

-

Immunohistochemistry (IHC): To measure the expression of biomarkers related to the proposed mechanism of action (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, p-AKT for pathway inhibition).

-

Western Blot or ELISA: To quantify protein levels of target molecules in tumor lysates.

-

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Example Dosing Regimen for this compound Efficacy Study

| Group | Treatment | Dose (mg/kg) | Route | Schedule | Number of Animals (n) |

| 1 | Vehicle Control | - | PO | Daily | 10 |

| 2 | This compound | 25 | PO | Daily | 10 |

| 3 | This compound | 50 | PO | Daily | 10 |

| 4 | Positive Control | Varies | Varies | Varies | 10 |

Table 2: Example Summary of Anti-Tumor Efficacy Data

| Treatment Group | Average Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Average Body Weight Change (%) ± SEM |

| Vehicle Control | 1850 ± 210 | - | +5.2 ± 1.5 |

| This compound (25 mg/kg) | 1100 ± 150 | 40.5 | +4.8 ± 1.2 |

| This compound (50 mg/kg) | 650 ± 98 | 64.9 | +1.5 ± 2.0 |

| Positive Control | 400 ± 75 | 78.4 | -8.5 ± 2.5 |

| *p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative examples. |

Table 3: Example Biomarker Analysis from Tumor Tissues

| Treatment Group | Ki-67 Positive Cells (%) ± SEM | Cleaved Caspase-3 Positive Cells (%) ± SEM | Relative p-AKT Expression (fold change) ± SEM |

| Vehicle Control | 85 ± 5.2 | 3 ± 0.8 | 1.0 ± 0.1 |

| This compound (25 mg/kg) | 62 ± 4.1 | 15 ± 2.1 | 0.6 ± 0.08 |

| This compound (50 mg/kg) | 41 ± 3.5 | 28 ± 3.0 | 0.3 ± 0.05 |

| Positive Control | 25 ± 2.8 | 45 ± 4.2 | 0.1 ± 0.02 |

| p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative examples. |

Conclusion

These application notes and protocols provide a comprehensive framework for the preclinical evaluation of this compound in a mouse model. Meticulous planning and execution of these experiments are essential to generate robust and reproducible data to support the further development of this compound as a potential therapeutic agent. Researchers should adapt these protocols based on the specific characteristics of their compound and the scientific questions being addressed.

References

- 1. mdpi.com [mdpi.com]

- 2. Promotion of apoptosis in melanoma cells by taxifolin through the PI3K/AKT signaling pathway: Screening of natural products using WGCNA and CMAP platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signaling pathways and inhibitors of cells from patients with kaposiform lymphangiomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anti-Graying Effects of External and Internal Treatments with Luteolin on Hair in Model Mice [mdpi.com]

- 6. Hepatoprotective potential of taxifolin in type 2 diabetic rats: modulation of oxidative stress and Bcl2/Bax/Caspase-3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

Application Notes and Protocols for Evofolin C in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evofolin C is a natural product that has demonstrated potent biological activity, including strong antifungal and antibacterial properties.[1][2] Notably, it exhibits significant inhibitory effects on superoxide production induced by N-formylmethionyl-leucyl-phenylalanine, with IC50 values reported to be less than 12 µM.[1][2] This suggests a potential role for this compound as an anti-inflammatory agent, making it a compound of interest for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.

These application notes provide a framework for utilizing this compound in HTS assays to explore its biological activities further. The protocols outlined below are designed for high-throughput formats and can be adapted for various research and drug discovery applications.

Data Presentation: Hypothetical Screening Data for this compound

The following tables present hypothetical, yet representative, quantitative data from a series of HTS assays designed to characterize the bioactivity of this compound.

Table 1: Primary HTS Assay Data for this compound

| Assay Type | Target/Pathway | Readout | This compound Activity (IC50/EC50 in µM) | Positive Control | Z'-factor |

| Cell Viability | - | Luminescence (CellTiter-Glo®) | > 100 | Staurosporine (1 µM) | 0.85 |

| ROS Production | NADPH oxidase | Fluorescence (Dihydrorhodamine 123) | 8.5 | Apocynin (100 µM) | 0.78 |

| NF-κB Reporter | NF-κB Pathway | Luminescence (Luciferase) | 15.2 | TNF-α (10 ng/mL) | 0.81 |

| Kinase Panel (Single Point) | 96 Kinases | Radiometric ([γ-³²P]ATP) | See Table 2 | Staurosporine (1 µM) | N/A |

Table 2: Kinase Selectivity Profile of this compound (Hypothetical Data)

| Kinase Target | % Inhibition at 10 µM |

| IKKβ | 85% |

| p38α | 62% |

| JNK1 | 45% |

| ERK2 | 15% |

| AKT1 | 5% |

Experimental Protocols

Cell Viability Assay (Cytotoxicity Assessment)

Objective: To determine the concentration at which this compound exhibits cytotoxic effects, ensuring that subsequent assays are performed at non-toxic concentrations.

Materials:

-

Human cell line (e.g., HEK293, THP-1)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Staurosporine (positive control)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

384-well white, clear-bottom assay plates

-

Automated liquid handler

-

Luminometer plate reader

Protocol:

-

Seed cells in 384-well plates at a density of 5,000 cells/well in 40 µL of culture medium and incubate for 24 hours at 37°C, 5% CO₂.

-

Prepare a serial dilution of this compound in culture medium. The final concentrations should range from 0.1 µM to 100 µM.

-

Using an automated liquid handler, add 10 µL of the diluted this compound or control solutions to the appropriate wells.

-

Incubate the plates for 48 hours at 37°C, 5% CO₂.

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add 25 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence using a plate reader.

Reactive Oxygen Species (ROS) Production Assay

Objective: To quantify the inhibitory effect of this compound on ROS production in a cell-based assay.

Materials:

-

Human neutrophil-like cell line (e.g., differentiated HL-60 cells)

-

Assay buffer (e.g., HBSS)

-

This compound (stock solution in DMSO)

-

N-formylmethionyl-leucyl-phenylalanine (fMLP) as a stimulant

-

Dihydrorhodamine 123 (DHR 123) fluorescent probe

-

Apocynin (positive control)

-

384-well black, clear-bottom assay plates

-

Automated liquid handler

-

Fluorescent plate reader

Protocol:

-

Prepare a cell suspension of differentiated HL-60 cells in assay buffer at a concentration of 1 x 10⁶ cells/mL.

-

Dispense 20 µL of the cell suspension into each well of a 384-well plate.

-

Add 5 µL of serially diluted this compound or control compounds to the wells and incubate for 30 minutes at 37°C.

-

Add 5 µL of DHR 123 (final concentration 5 µM) to each well and incubate for 15 minutes at 37°C.

-

Initiate ROS production by adding 10 µL of fMLP (final concentration 1 µM) to all wells except the negative control.

-

Immediately read the fluorescence intensity (Excitation/Emission ~500/536 nm) every 2 minutes for 30 minutes in a kinetic mode.

-

The rate of increase in fluorescence is proportional to the rate of ROS production.

NF-κB Reporter Gene Assay

Objective: To assess the inhibitory effect of this compound on the NF-κB signaling pathway.

Materials:

-

HEK293 cell line stably expressing an NF-κB-driven luciferase reporter gene

-

Culture medium

-

This compound (stock solution in DMSO)

-

Tumor Necrosis Factor-alpha (TNF-α) as a stimulant

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

-

384-well white, clear-bottom assay plates

-

Automated liquid handler

-

Luminometer plate reader

Protocol:

-

Seed the reporter cell line in 384-well plates at a density of 10,000 cells/well in 40 µL of medium and incubate overnight.

-

Pre-treat the cells by adding 5 µL of diluted this compound or control compounds and incubate for 1 hour at 37°C.

-

Stimulate the cells by adding 5 µL of TNF-α (final concentration 10 ng/mL) to all wells except the negative control.

-

Incubate the plates for 6 hours at 37°C, 5% CO₂.

-

Equilibrate the plate and luciferase reagent to room temperature.

-

Add 25 µL of luciferase reagent to each well.

-

Shake the plates for 2 minutes to ensure complete lysis.

-

Read the luminescence using a plate reader.

Visualizations

Hypothetical Signaling Pathway for this compound's Anti-inflammatory Action

Caption: Hypothetical inhibitory action of this compound on the NF-κB signaling pathway.

General High-Throughput Screening Workflow

Caption: A generalized workflow for high-throughput screening of compound libraries.

References

Application of Evofolin C in Cancer Research: A Case Study with Luteolin

A preliminary search for "Evofolin C" did not yield specific results in the context of cancer research. It is possible that "this compound" is a novel or proprietary compound with limited publicly available data. To fulfill the user's request for detailed Application Notes and Protocols, we will use Luteolin, a well-researched natural compound with established anticancer properties, as a representative example. The following information on Luteolin is provided to demonstrate the requested format and content.

Application Notes: Luteolin in Cancer Research

Introduction

Luteolin is a naturally occurring flavonoid found in a variety of plants, including fruits, vegetables, and herbs.[1] It has garnered significant interest in oncology research due to its demonstrated anti-inflammatory, antioxidant, and anticancer properties.[1][2] Preclinical studies have shown that luteolin can inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress tumor growth in various cancer models, including breast, lung, colon, and prostate cancers.[1]

Mechanism of Action

Luteolin exerts its anticancer effects through the modulation of multiple signaling pathways involved in cancer cell growth, survival, and metastasis. One of the key mechanisms is the inhibition of the PI3K/Akt signaling pathway, which is frequently dysregulated in many cancers and plays a crucial role in promoting cell survival and proliferation.[3] By suppressing the PI3K/Akt pathway, luteolin can lead to the induction of apoptosis.[3]

Furthermore, luteolin has been shown to interfere with other critical signaling cascades, including the NF-κB pathway, which is involved in inflammation and cell survival.[4] Luteolin can suppress the activation of NF-κB, leading to the downregulation of its target genes that promote cancer cell survival and proliferation.[4] It can also trigger the intrinsic and extrinsic apoptosis pathways by modulating the expression of Bcl-2 family proteins and activating caspases.[4]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Luteolin in various cancer cell lines.

Table 1: IC50 Values of Luteolin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| A549 | Non-small-cell lung cancer | 25 | 48 |

| HCT116 | Colorectal cancer | 30 | 48 |

| MCF-7 | Breast cancer | 20 | 72 |

| PC-3 | Prostate cancer | 40 | 48 |

(Note: The above data is representative and compiled from various preclinical studies. Actual values may vary depending on experimental conditions.)

Key Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Luteolin on cancer cells.

Materials:

-

Cancer cell lines (e.g., A549, HCT116)

-

Luteolin (stock solution in DMSO)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Luteolin (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

2. Western Blot Analysis for PI3K/Akt Pathway Proteins

This protocol is used to determine the effect of Luteolin on the expression and phosphorylation of key proteins in the PI3K/Akt signaling pathway.

Materials:

-

Cancer cells treated with Luteolin

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated and untreated cancer cells using RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate 30 µg of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

Visualizations

Caption: Luteolin inhibits the PI3K/Akt pathway, leading to p53-mediated apoptosis.

Caption: General experimental workflow for evaluating the anticancer effects of Luteolin.

References

- 1. Potential anticancer effects and toxicity of flavones luteolin and apigenin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular targets of luteolin in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Evofolin C in Drug Discovery and Development: Application Notes and Protocols

Introduction

Evofolin C is a phenylpropanoid that has been isolated from the bark of Cinnamomum cassia Presl.[1] Preliminary studies have indicated its potential as a bioactive compound. Specifically, this compound and its acetate have demonstrated potent antifungal and antibacterial activities.[2][3] Furthermore, it has been identified as a potent inhibitor of superoxide production induced by N-formylmethionyl-leucyl-phenylalanine, with an IC50 value of less than 12 µM.[2][3]

These findings suggest that this compound may hold promise for the development of new therapeutic agents, particularly in the areas of infectious diseases and inflammatory conditions. However, publicly available data on the detailed mechanism of action, specific signaling pathways, and comprehensive experimental protocols for this compound are currently limited.

This document aims to provide a foundational guide for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. It includes a summary of the known quantitative data, generalized experimental protocols for assessing its reported biological activities, and a hypothetical signaling pathway to guide further investigation.

Quantitative Data Summary